Product packaging for Colistimethatesodium(Cat. No.:)

Colistimethatesodium

Cat. No.: B12324303
M. Wt: 1545.8 g/mol
InChI Key: ZXYYNNMHQSUIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Polymyxin (B74138) Antibiotics

The story of colistimethate sodium is intrinsically linked to the broader history of polymyxins, a class of antibiotics discovered in the mid-20th century.

Polymyxin E, more commonly known as colistin (B93849), was first isolated in 1947 from the bacterium Paenibacillus polymyxa subspecies colistinus. nih.govnih.gov It was introduced into clinical use in the 1950s. nih.govla.gov Colistin is a mixture of related compounds, with the two major components being colistin A (polymyxin E1) and colistin B (polymyxin E2). researchgate.netnih.gov These are bactericidal, pentacationic lipopeptides effective against Gram-negative pathogens. nih.gov Early on, its use was hampered by concerns over nephrotoxicity and neurotoxicity. nih.govwikipedia.org

To mitigate the toxicity of colistin, a less toxic derivative, colistimethate sodium (CMS), was developed and became available for injection in 1959. wikipedia.org CMS is a prodrug, meaning it is an inactive compound that is converted into the active drug, colistin, within the body. nih.govwikipedia.org It is synthesized by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, which adds a sulfomethyl group to the primary amines of colistin. wikipedia.orgnih.gov This modification results in a less toxic formulation for parenteral administration. nih.govwikipedia.org In aqueous solutions, colistimethate sodium undergoes hydrolysis to form a mixture of partially sulfomethylated derivatives and the active colistin. wikipedia.orgasm.org

The widespread use of antibiotics led to a decline in the use of polymyxins by the 1980s. wikipedia.org However, the emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria in the 1990s, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, has led to a renewed interest in colistin. nih.govtandfonline.comnih.gov With limited therapeutic options available for these "superbugs," colistimethate sodium has re-emerged as a last-resort treatment for these challenging infections. tandfonline.comresearchgate.netfrontiersin.org The lack of new antibiotics in the development pipeline has further solidified the role of older drugs like colistin in modern medicine. tandfonline.com

Chemical Nomenclature and Structural Classification

Understanding the chemical nature of colistimethate sodium and its active form, colistin, is crucial to appreciating its mechanism of action.

Colistimethate sodium is the sodium salt of the methanesulfonic acid derivative of colistin. cancer.govebi.ac.uk Specifically, it is a mixture where the primary amino groups of colistin are converted to aminomethanesulfonic acid sodium salts through a reaction with formaldehyde and sodium bisulfite. ebi.ac.ukresearchgate.net This process results in an anionic molecule, which is the inactive prodrug form of the cationic colistin. researchgate.netresearchgate.net

Colistin is a member of the polymyxin family of antibiotics, which are non-ribosomally synthesized cyclic lipopeptides. nih.gov Its structure consists of a cyclic heptapeptide (B1575542) ring and a linear tripeptide side chain that is acylated at the N-terminus by a fatty acid. nih.gov This structure gives the molecule both hydrophilic (the peptide portion) and lipophilic (the fatty acid tail) properties, which are essential for its antibacterial activity. wikipedia.org The presence of multiple diaminobutyric acid residues gives colistin a strong positive charge, making it a polycationic peptide. nih.gov

Detailed Research Findings

CompoundKey Structural FeaturesPrimary FunctionYear of Introduction
Polymyxin E (Colistin)Cationic cyclic decapeptide lipopeptideActive antimicrobial agent1950s
Colistimethate SodiumSulfomethyl derivative of Colistin (anionic)Inactive prodrug1959

Constituent Amino Acid Components of Colistin (D-leucine, L-threonine, L-α-γ-diaminobutyric acid)

Colistin is a cyclic lipopeptide, and its structure is composed of a cyclic heptapeptide ring and a tripeptide side chain acylated by a fatty acid. asm.org The specific arrangement and properties of its constituent amino acids are fundamental to its antimicrobial function. Among these, D-leucine, L-threonine, and L-α-γ-diaminobutyric acid are critical to its structure and mechanism of action.

L-α-γ-diaminobutyric acid (Dab) : This non-proteinogenic amino acid is a cornerstone of colistin's activity. The molecule contains multiple Dab residues, which are positively charged at physiological pH. asm.org These cationic Dab residues are responsible for the initial electrostatic attraction to the negatively charged lipid A component of the bacterial LPS. nih.govmdpi.com This interaction is the first step in disrupting the outer membrane and is crucial for the antibiotic's ability to target Gram-negative bacteria. nih.gov

D-leucine : This amino acid is one of the hydrophobic components of the colistin molecule. nih.gov The presence of D-leucine, along with other lipophilic residues, allows the peptide to interact with and penetrate the lipid-rich domains of the bacterial cell membrane after the initial electrostatic binding. nih.govmdpi.com The incorporation of these hydrophobic regions into the membrane contributes to its destabilization and the subsequent bactericidal effect. nih.gov The structural difference between colistin (polymyxin E) and polymyxin B is a single amino acid substitution at this position, where colistin has D-leucine and polymyxin B has D-phenylalanine. nih.gov

Below is an interactive data table summarizing the key features of these constituent amino acids in the context of colistin's structure and function.

Amino Acid ComponentKey Role in ColistinChemical Property
L-α-γ-diaminobutyric acid (Dab) Binds to bacterial lipopolysaccharide (LPS). nih.govmdpi.comCationic (positively charged)
D-leucine Facilitates membrane disruption. nih.govHydrophobic (lipophilic)
L-threonine Provides structural integrity to the peptide ring. researchgate.netresearchgate.netPolar, uncharged

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H108N16O25S4 B12324303 Colistimethatesodium

Properties

Molecular Formula

C57H108N16O25S4

Molecular Weight

1545.8 g/mol

IUPAC Name

[2-[11-(2-aminoethyl)-17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid

InChI

InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)

InChI Key

ZXYYNNMHQSUIER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O

Origin of Product

United States

Molecular Mechanisms of Action of Colistimethate Sodium

Prodrug Activation and Hydrolysis to Active Colistin (B93849) Species

Colistimethate sodium itself exhibits little to no antibacterial activity. nih.gov Its therapeutic effect is dependent on its conversion in vivo to active colistin. This conversion is a critical step for its antimicrobial efficacy. nih.gov

In Vivo Conversion Kinetics of Colistimethate Sodium to Colistin A and Colistin B

Following administration, colistimethate sodium is hydrolyzed in aqueous solutions, including human plasma, to form colistin. nih.gov This conversion is a non-enzymatic process. mdpi.com The two major active components produced are colistin A (polymyxin E1) and colistin B (polymyxin E2), which together typically account for over 85% of the colistin mixture. mdpi.comnih.gov These two forms differ by a single methylene group in their fatty acid moiety. nih.gov

The conversion from the inactive prodrug to the active forms is a slow process that can take hours. stanford.edu One in vitro study demonstrated that at 37°C, 31.2% of colistimethate sodium in human plasma was hydrolyzed to colistin within 4 hours. nih.gov The plasma half-life of colistimethate sodium is approximately half that of the colistin generated from it. nih.gov For instance, in patients with cystic fibrosis, the plasma half-life of colistimethate sodium was found to be 124 ± 52 minutes, while the half-life of the resulting colistin was 251 ± 79 minutes. nih.gov

The concentrations of colistin A and colistin B can be measured in plasma to understand the pharmacokinetics of the active components. mdpi.com Studies in rats have shown that formed colistin appears in the plasma within 5 minutes of CMS administration and reaches its maximum concentration in 1 to 1.5 hours. nih.gov

Below is a table summarizing the pharmacokinetic parameters of CMS and its conversion to Colistin A and B from a study in healthy adult volunteers.

AnalyteCmax (μg/mL)Tmax (hr)AUC (0-t) (μg*hr/mL)t1/2 (hr)
CMS A 24.9 ± 5.60.550.1 ± 9.41.8 ± 0.3
CMS B 6.5 ± 2.00.513.9 ± 3.11.8 ± 0.4
Colistin A 0.7 ± 0.24.06.6 ± 1.73.4 ± 0.7
Colistin B 0.3 ± 0.14.02.5 ± 0.83.6 ± 1.0

This table presents pharmacokinetic data following intravenous administration of colistimethate sodium.

Identification and Characterization of Partially Sulfomethylated Derivatives

The hydrolysis of colistimethate sodium is a complex process that results in a mixture of partially sulfomethylated derivatives in addition to the fully active colistin. nih.govnih.gov CMS is produced by the sulfomethylation of the five primary amine groups of colistin. nih.gov In aqueous solution, it forms a heterogeneous mixture of these derivatives, which vary in the number and location of the sulfomethyl groups. nih.govnih.gov The exact structure of CMS is not fully defined, and commercial preparations can be a complex mixture of these various methanesulfonate (B1217627) derivatives. nih.gov

These partially sulfomethylated intermediates are formed as the hydroxymethanesulfonate groups are cleaved from the colistin molecule. researchgate.net It is believed that the complete hydrolysis to colistin is necessary for the complexation with bacterial membrane components to occur. researchgate.net The presence and proportions of these derivatives can vary between different batches and products of colistimethate sodium, which can in turn influence the amount of active colistin formed. nih.govresearchgate.net

Interaction with Bacterial Cellular Structures

The bactericidal action of colistin is initiated by its interaction with the outer membrane of Gram-negative bacteria. patsnap.com This interaction is a multi-step process that ultimately compromises the structural integrity of the bacterial cell envelope.

Binding to Lipopolysaccharides (LPS) and Phospholipids in Gram-Negative Bacterial Outer Membranes

The initial and primary target of colistin is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. patsnap.comnih.govpatsnap.com Colistin is a polycationic peptide, and at physiological pH, its positively charged L-α-γ-diaminobutyric acid (Dab) residues engage in an electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A, a key component of LPS. nih.govnih.gov This binding is a crucial first step in the mechanism of action. nih.gov

In addition to LPS, colistin also interacts with the phospholipids present in the outer membrane. patsnap.com The amphipathic nature of colistin, possessing both hydrophilic and lipophilic regions, facilitates its interaction with the bacterial cytoplasmic membrane, acting in a manner similar to a detergent. wikipedia.orgdrugbank.com

Displacement of Divalent Cations (Ca²⁺, Mg²⁺) from Membrane Components

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which form bridges between the negatively charged phosphate groups of adjacent LPS molecules. nih.govfrontiersin.org Colistin competitively displaces these stabilizing cations from the phosphate groups of membrane lipids. wikipedia.orgnih.gov The affinity of colistin for LPS is reported to be significantly higher than that of the divalent cations it displaces. nih.gov This displacement weakens the LPS layer, disrupting the structural integrity of the outer membrane. nih.govfrontiersin.org

Disruption of Outer Membrane Integrity and Permeability Alteration

The binding of colistin to LPS and the subsequent displacement of divalent cations leads to a disorganization and destabilization of the outer membrane. patsnap.comnih.govfrontiersin.org This disruption results in an increase in the permeability of the outer membrane. patsnap.comacs.org Colistin's hydrophobic regions, including its fatty acyl tail, can then insert into the destabilized membrane, a process often referred to as "self-promoted uptake". nih.gov

This increased permeability allows for the leakage of essential intracellular contents, such as ions and nucleotides, and ultimately leads to cell death. patsnap.comnih.gov The disruption of the outer membrane also facilitates the entry of colistin to the inner cytoplasmic membrane, further contributing to the bactericidal effect. elifesciences.orgnih.gov This alteration of membrane permeability is a key feature of colistin's mechanism of action. nih.gov

Insertion into and Disruption of the Inner Cytoplasmic Membrane

Following the disruption of the outer membrane, colistimethate sodium, in its active form colistin, traverses the periplasmic space and interacts with the inner cytoplasmic membrane. The bactericidal activity of colistin is ultimately exerted by targeting lipopolysaccharide (LPS) not only in the outer membrane but also within the cytoplasmic membrane. researchgate.netnih.govelifesciences.org The polycationic nature of the colistin molecule facilitates an electrostatic interaction with the anionic phosphate groups of phospholipids and LPS molecules present in the inner membrane. patsnap.comwikipedia.org

This interaction competitively displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are crucial for stabilizing the membrane structure by bridging adjacent phospholipid and LPS molecules. nih.govwikipedia.orgmdpi.com The displacement of these cations destabilizes the inner membrane, leading to a loss of its integrity. mdpi.comnih.gov Subsequently, the hydrophobic regions of the colistin molecule, including its fatty acyl tail, insert themselves into the lipid bilayer. nih.gov This insertion further disorganizes the membrane architecture, creating pores and leading to increased permeability. patsnap.comdrugbank.com This process, often described as a detergent-like mechanism, culminates in the functional disruption of the cytoplasmic membrane, a critical step leading to bacterial cell death. wikipedia.orgnih.govdrugbank.com

Intracellular Molecular Events

The permeabilization of the cytoplasmic membrane by colistimethate sodium initiates a cascade of detrimental intracellular events that contribute to its potent bactericidal activity.

Leakage of Essential Cytoplasmic Components (e.g., Nucleotides, Enzymes, Ions)

The disruption of the cytoplasmic membrane's integrity leads to the indiscriminate leakage of vital intracellular contents. patsnap.comnih.gov The pores formed by colistin allow for the efflux of essential small molecules and ions from the cytoplasm, disrupting the carefully maintained internal environment of the bacterial cell. patsnap.commdpi.com This includes the loss of critical components such as nucleotides, various enzymes, and inorganic ions like potassium. patsnap.comnih.gov The uncontrolled leakage of these constituents dissipates the electrochemical gradients necessary for cellular processes and ultimately leads to cell death. patsnap.comnih.gov

Precipitation of Intracellular Macromolecules, including Ribosomes

Beyond disrupting the cell membrane, there is evidence to suggest that colistin can enter the bacterial cytoplasm. drugbank.com Once inside, it can interact with and cause the precipitation of various cytoplasmic components. drugbank.com Notably, this includes the aggregation of crucial macromolecules such as ribosomes, the cellular machinery responsible for protein synthesis. drugbank.com This intracellular action further contributes to the cessation of essential cellular functions and bacterial demise.

Induction of Oxidative Stress and Associated Biomolecular Damage (DNA, Protein, Lipid)

A significant component of colistin's bactericidal mechanism involves the induction of oxidative stress. mdpi.commdpi.com Colistin can trigger the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.netnih.gov The generation of hydroxyl radicals is often facilitated by the Fenton reaction, where H₂O₂ oxidizes ferrous iron (Fe²⁺). mdpi.comnih.gov These ROS are highly damaging to key biological macromolecules. The resulting oxidative damage includes:

DNA damage: Leading to mutations and strand breaks. mdpi.comnih.gov

Protein damage: Causing denaturation and loss of enzymatic function. mdpi.comnih.gov

Lipid peroxidation: Compromising membrane integrity further. mdpi.commdpi.com

This cascade of oxidative damage contributes significantly to the lethal effects of the antibiotic. mdpi.comnih.gov

Reactive Oxygen Species (ROS)Associated Biomolecular Damage
Superoxide (O₂⁻)Precursor to other ROS
Hydrogen Peroxide (H₂O₂)Participates in Fenton reaction to form hydroxyl radicals
Hydroxyl Radical (•OH)Induces damage to DNA, proteins, and lipids

Inhibition of Key Enzymes within the Bacterial Respiratory Chain (e.g., NADH-quinone oxidoreductase)

EnzymeFunctionEffect of Colistin
NADH-quinone oxidoreductase (NDH-2)Electron transfer in the bacterial respiratory chainInhibition, leading to disruption of cellular respiration

Neutralization of Bacterial Endotoxins

In addition to its direct bactericidal effects, colistimethate sodium possesses a potent anti-endotoxin activity. patsnap.commdpi.com The lipid A portion of the lipopolysaccharide (LPS) molecule is a powerful endotoxin that can trigger a severe inflammatory response in the host, potentially leading to septic shock. mdpi.comnih.gov Colistin binds with high affinity to the lipid A moiety of LPS. mdpi.comnih.govasm.org This binding effectively neutralizes the endotoxin, preventing it from interacting with host immune cells and triggering the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and Interleukin-8 (IL-8). mdpi.comnih.gov This neutralization of endotoxic activity is a crucial secondary benefit of colistin therapy, particularly in the context of severe Gram-negative infections. mdpi.com

Pharmacokinetic and Pharmacodynamic Modeling of Colistimethate Sodium

Advanced Pharmacokinetic Characterization

Recent research has focused on developing sophisticated models to accurately describe the disposition of both CMS and its active form, colistin (B93849). These models are crucial for understanding the drug's behavior in the body and for optimizing dosing regimens in diverse patient populations.

Colistimethate sodium is not a single compound but a complex mixture of sulfomethylated derivatives of colistin. nih.gov The conversion of CMS to the active colistin is a slow hydrolysis process that occurs in vivo. mdpi.com Modeling this hydrolysis is essential for predicting the formation and subsequent exposure to the active drug.

The rate of hydrolysis can be influenced by temperature and pH, as demonstrated in in vitro studies. For instance, at 60°C in the presence of sulfuric acid, complete hydrolysis of CMS to colistin can be achieved within 10 minutes. nih.gov In vivo, this conversion is a non-enzymatic process. mdpi.com Pharmacokinetic models have been developed to characterize the rate and extent of this conversion, which is a key determinant of colistin exposure.

A summary of reported methods for the hydrolysis of colistimethate sodium to colistin in plasma is presented below:

Hydrolysis ConditionsReaction DurationTemperatureReference
0.5 M Sulfuric Acid10 - 60 minRoom Temperature researchgate.net
1 M Sulfuric Acid10 - 60 minRoom Temperature researchgate.net

This table summarizes in vitro hydrolysis methods which are foundational for understanding the in vivo conversion process.

To capture the complex disposition of both the prodrug and the active drug, multi-compartmental pharmacokinetic models have been developed. These models typically consist of separate compartments for CMS and colistin, reflecting their distinct distribution and elimination characteristics.

Several studies have utilized a two-compartment model for CMS and a one-compartment model for colistin to best describe the plasma concentration-time data in critically ill patients. asm.org Other analyses have indicated that a one-compartment model may be sufficient for both CMS and colistin in specific patient populations, such as those undergoing continuous renal replacement therapy. nih.govuzh.ch A more complex six-compartment model has also been proposed to describe the disposition of CMS and colistin during continuous renal replacement therapy. researchgate.net

The choice of the structural model can vary depending on the patient population and the specific clinical context. These models are essential for simulating different dosing scenarios and predicting plasma concentrations of both CMS and the active colistin.

Population pharmacokinetic (PK) analysis is a powerful tool used to quantify the typical PK parameters and the sources of variability in a patient population. Numerous population PK studies have been conducted for colistimethate sodium and colistin, particularly in critically ill patients, revealing significant inter-patient variability in drug exposure. asm.orgmdpi.com

These analyses have identified several important covariates that influence the pharmacokinetics of CMS and colistin. Covariates are patient-specific factors that can help explain the observed variability in drug concentrations.

Key identified covariates include:

Creatinine clearance: This is a measure of renal function and has been consistently identified as a significant covariate for the clearance of both CMS and colistin. asm.orgasm.orgeur.nl

Body weight: Body weight has been found to be a relevant covariate affecting the volume of distribution of CMS. mdpi.com

Serum creatinine: In pediatric patients, serum creatinine has been identified as a significant covariate for colistin clearance. chula.ac.th

Hematocrit: This has been shown to affect the efficacy of drug transfer across the filter in patients undergoing continuous renal replacement therapy. nih.govuzh.ch

The identification of these covariates is crucial for developing individualized dosing strategies to optimize therapeutic outcomes and minimize toxicity.

The disposition of colistimethate sodium and colistin is significantly influenced by various physiological parameters, with renal function being the most critical.

Creatinine Clearance: Creatinine clearance (CrCl) is a direct measure of renal function and has a profound impact on the clearance of both CMS and colistin. eur.nlnih.gov CMS is primarily eliminated by the kidneys, and its clearance is highly correlated with CrCl. mdpi.com The clearance of colistin is also dependent on renal function. nih.gov As CrCl decreases, the clearance of both CMS and colistin is reduced, leading to higher plasma concentrations and an increased risk of toxicity. nih.gov This relationship is fundamental to the dose adjustments required for patients with renal impairment. medscape.comnih.gov

The following table illustrates the incidence of renal failure in patients treated with colistimethate sodium across different categories of baseline creatinine clearance, highlighting the importance of renal function.

Baseline Creatinine Clearance (ml/min)Incidence of Renal Failure in CMS-treated Patients (%)
≥9039.3%
60 to 8932.0%
30 to 5944.4%
<3037.5%

Data adapted from a multicenter prospective cohort study. researchgate.net

Hematocrit: In the context of continuous renal replacement therapy (CRRT), hematocrit has been identified as a factor that influences the efficacy of drug transfer across the hemodialysis filter. nih.govuzh.ch This suggests that in patients undergoing CRRT, hematocrit levels may impact the extracorporeal clearance of CMS and colistin.

Pharmacodynamic Relationship Studies

Understanding the relationship between drug exposure and its antimicrobial effect is crucial for defining therapeutic targets. Pharmacodynamic studies for colistin have been conducted both in vitro and in vivo to characterize its bacterial killing activity.

The pharmacodynamic profile of colistin has been extensively studied against various multidrug-resistant Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govoup.comoup.com

In Vitro Studies: In vitro studies, such as time-kill kinetics and post-antibiotic effect (PAE) experiments, have provided valuable insights into the bactericidal activity of colistin. These studies have consistently demonstrated that colistin exhibits rapid, concentration-dependent killing. oup.comasm.org However, regrowth of bacteria has been observed, even at high colistin concentrations, suggesting the presence of resistant subpopulations. nih.govoup.com

The post-antibiotic effect (PAE) of colistin, which is the suppression of bacterial growth after a short exposure to the antibiotic, has been shown to be modest. oup.comasm.org

In Vivo Studies: In vivo studies, often conducted in animal infection models, have been crucial for identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of colistin. The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the PK/PD index that best predicts the bacterial killing activity of colistin. nih.govkarger.com

The following table summarizes key findings from in vitro pharmacodynamic studies of colistin against different pathogens:

PathogenKey In Vitro Pharmacodynamic Findings
Pseudomonas aeruginosaRapid, concentration-dependent killing. asm.org Regrowth observed despite high concentrations. nih.gov
Acinetobacter baumanniiExtremely rapid, concentration-dependent killing. oup.com Modest post-antibiotic effect. oup.com
Klebsiella pneumoniaeConcentration-dependent killing. oup.com

These in vitro and in vivo pharmacodynamic data are essential for establishing therapeutic targets for colistin and for designing dosing regimens that maximize its antibacterial effect while minimizing the emergence of resistance.

Modeling of Concentration-Dependent Bactericidal Effects and Post-Antibiotic Effects

The active form of colistimethate sodium, colistin, demonstrates a concentration-dependent bactericidal activity against a range of susceptible Gram-negative pathogens. This characteristic killing action is a focal point of pharmacokinetic/pharmacodynamic (PK/PD) modeling, which aims to optimize dosing strategies to maximize efficacy while minimizing toxicity.

The key PK/PD index that best correlates with the efficacy of colistin is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.gov Research in murine thigh and lung infection models has established specific fAUC/MIC targets required to achieve different levels of bacterial killing. For instance, against Pseudomonas aeruginosa in a thigh infection model, fAUC/MIC targets for a 2-log10 reduction in bacterial load were found to be between 7.4 and 13.7. nih.govoup.com Similarly, for Acinetobacter baumannii, the fAUC/MIC targets for a 2-log10 kill were in the range of 7.4 to 17.6 in the same model. nih.govoup.com However, achieving these targets can be more challenging in lung infections, where higher fAUC/MIC ratios of 36.8 to 105 were required for a 2-log10 kill against susceptible strains of P. aeruginosa and A. baumannii. nih.govoup.com

Mathematical models, such as the inhibitory sigmoid Emax model, are employed to describe the relationship between drug concentration and the rate of bacterial killing. These models help in quantifying key pharmacodynamic parameters. For example, in studies with Escherichia coli, the maximal bacterial killing rate (Emax) for susceptible subpopulations was estimated to be 2.69 h⁻¹, representing a significant increase over the natural death rate. nih.gov The colistin concentration required to achieve half of the maximal effect (EC50) was found to be approximately 10-fold lower for mcr-negative (colistin-susceptible) bacteria compared to mcr-positive (colistin-resistant) strains, highlighting the impact of resistance mechanisms on the drug's potency. nih.gov

The post-antibiotic effect (PAE) is another important pharmacodynamic characteristic of colistin, referring to the persistent suppression of bacterial growth after limited exposure to the antibiotic. Colistin exhibits a significant PAE against pathogens like P. aeruginosa and A. baumannii. This sustained effect is a crucial consideration in the design of dosing regimens, as it allows for less frequent administration while maintaining antibacterial pressure.

Interactive Data Table: fAUC/MIC Targets for Colistin

Bacterial SpeciesInfection ModelDesired EffectfAUC/MIC Target Range
Pseudomonas aeruginosaMurine Thigh2-log10 kill7.4 - 13.7
Acinetobacter baumanniiMurine Thigh2-log10 kill7.4 - 17.6
Pseudomonas aeruginosaMurine Lung2-log10 kill36.8 - 105
Acinetobacter baumanniiMurine Lung2-log10 kill36.8 - 105
Acinetobacter baumanniiMurine ThighStasis1.89 - 7.41
Acinetobacter baumanniiMurine LungStasis1.57 - 6.52
Acinetobacter baumanniiMurine Thigh1-log10 kill6.98 - 13.6
Acinetobacter baumanniiMurine Lung1-log10 kill8.18 - 42.1

Stability Research and Formulation Science

The chemical stability of colistimethate sodium is a critical factor influencing its safe and effective use. As a prodrug, CMS undergoes in-vivo and in-vitro hydrolysis to form the active colistin, a process that is influenced by several factors.

Hydrolysis Kinetics of Colistimethate Sodium in Aqueous Media and Biological Fluids

Colistimethate sodium spontaneously hydrolyzes in aqueous solutions and biological fluids, such as plasma, to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin A (polymyxin E1) and colistin B (polymyxin E2). This conversion is a time-dependent process, and understanding its kinetics is essential for ensuring that the intended dose of the active drug is delivered.

In aqueous solutions, the rate of hydrolysis is significant. For instance, when reconstituted in sterile water and stored at various temperatures, the formation of colistin A and B can be observed. Studies have shown that even under refrigerated conditions, the conversion occurs, albeit at a slower rate. In human plasma, the hydrolysis is also notable, with a considerable percentage of CMS converting to colistin over a period of hours at physiological temperature.

Factors Influencing Hydrolysis Rate (e.g., Temperature, pH, Diluent Composition)

The rate of colistimethate sodium hydrolysis is significantly influenced by several factors:

Temperature: Higher temperatures accelerate the hydrolysis of CMS. Therefore, storage at colder temperatures is recommended to minimize the premature formation of colistin. nih.gov Studies have demonstrated that the stability of CMS solutions is greater at lower temperatures.

pH: The pH of the solution plays a crucial role in the stability of both CMS and the resulting colistin. The hydrolysis of CMS is accelerated under acidic conditions.

Diluent Composition: The composition of the diluent used to reconstitute or dilute CMS has a profound impact on its stability. Reconstitution in saline leads to significantly less stability compared to sterile water. nih.gov Therefore, the choice of intravenous fluids for administration is a critical consideration.

Interactive Data Table: Stability of Reconstituted Colistimethate Sodium in Sterile Water (Formation of Colistin A and B)

Storage Temperature (°C)Time (hours)Total Colistin A and B Formation (%)
214< 1.0
218< 1.0
2124< 1.0
04< 1.0
08< 1.0
024< 1.0
-204< 1.0
-208< 1.0
-2024< 1.0
-704< 1.0
-708< 1.0
-7024< 1.0

Data adapted from a study showing that reconstituted colistimethate sodium was stable (<1.0% colistin A/B formation) for up to 24 hours under these conditions. nih.gov

Interactive Data Table: Hydrolysis of Colistimethate Sodium in the Presence of 0.5 M Sulfuric Acid

Temperature (°C)Rate Constant (k, min⁻¹)Half-life (t½, hours)
200.000438.5
400.0116-
500.072-
600.37-

Data from a study modeling the Arrhenius equation for CMS hydrolysis. nih.gov

Methodologies for Assessing Colistimethate Sodium and Colistin Stability in Pharmaceutical Formulations

A variety of analytical techniques are employed to assess the stability of colistimethate sodium and to quantify the formation of colistin in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its sensitivity and specificity.

Several HPLC-based methods have been developed and validated for the simultaneous determination of CMS and colistin in various matrices, including pharmaceutical preparations, aqueous solutions, and biological fluids. These methods often involve specific sample preparation techniques to prevent further hydrolysis of CMS during the analytical process. The use of a validated, stability-indicating analytical method is crucial for accurately determining the shelf-life of CMS products and for ensuring the quality and safety of the medication administered to patients.

Mechanisms of Bacterial Resistance to Colistin

Chromosomally Mediated Resistance

Chromosomal resistance to colistin (B93849) arises from spontaneous mutations in genes that regulate the structure and composition of the bacterial outer membrane. These modifications ultimately reduce the affinity of colistin for its target, the lipid A component of LPS.

Two-component systems are crucial signal transduction pathways that enable bacteria to sense and respond to environmental changes. In the context of colistin resistance, the PhoPQ and PmrAB systems are paramount, orchestrating modifications to the lipid A moiety that decrease the net negative charge of the outer membrane.

The PhoPQ two-component system, comprising the sensor kinase PhoQ and the response regulator PhoP, is a key mediator of adaptive resistance to cationic antimicrobial peptides, including colistin. nih.govasm.org PhoQ is an inner membrane sensor that detects environmental signals such as low magnesium (Mg²⁺) concentrations, acidic pH, and the presence of cationic peptides. frontiersin.orgnih.gov Upon sensing these stimuli, PhoQ autophosphorylates and subsequently transfers the phosphoryl group to PhoP. nih.govfrontiersin.org

Furthermore, the PhoPQ system can indirectly activate the PmrAB system through the connector protein PmrD, leading to the addition of phosphoethanolamine (pEtN) to lipid A, which also contributes to charge alteration and colistin resistance. frontiersin.orgfrontiersin.org Mutations in the phoQ gene, particularly those that result in a loss-of-function phenotype, can lead to constitutive activation of the PhoP regulator, promoting the modification of lipid A and resulting in high-level colistin resistance in clinical isolates of Pseudomonas aeruginosa. asm.org

The activation of the PhoPQ system and the subsequent modifications to the bacterial cell envelope are fundamental mechanisms by which Gram-negative bacteria adapt to and resist the action of colistin. mdpi.comresearchgate.net

ComponentFunction in Colistin Resistance
PhoQ Inner membrane sensor kinase that detects low Mg²⁺, acidic pH, and cationic peptides, leading to its autophosphorylation.
PhoP Cytoplasmic response regulator that, upon phosphorylation by PhoQ, transcriptionally activates genes for LPS modification.
L-Ara4N Positively charged sugar moiety added to lipid A, reducing the net negative charge of the outer membrane and repelling colistin.

Plasmid-Mediated (Transferable) Resistance Mechanisms

Mobile Colistin Resistance (mcr) Genes (mcr-1 to mcr-10 and Variants)

The emergence of mobile colistin resistance (mcr) genes has dramatically altered the landscape of antimicrobial resistance, enabling the horizontal transfer of colistin resistance between bacterial species. Since the first identification of mcr-1 in Escherichia coli from a pig in China in 2015, a growing number of mcr gene variants, designated mcr-1 to mcr-10, and their subtypes have been discovered worldwide. mdpi.comnih.govnih.gov These genes have been identified in various Gram-negative bacteria, including Klebsiella pneumoniae, Salmonella enterica, Enterobacter species, and Acinetobacter baumannii. nccid.cawikipedia.org

The prevalence of different mcr gene variants varies geographically. nih.gov Globally, mcr-1 and mcr-9 are the most widely disseminated variants. oup.com The mcr-1 gene, in particular, has been found in isolates from humans, food-producing animals, and the environment across all continents, highlighting its successful global spread. nih.govcam.ac.uk Other variants, such as mcr-3 and mcr-5, have also been detected in numerous countries. oup.com

Table 1: Overview of Mobile Colistin Resistance (mcr) Gene Variants

Gene VariantYear of First ReportInitial Host/SourceGeographic Distribution
mcr-12015Escherichia coli from a pig in ChinaGlobal (over 60 countries) oup.com
mcr-22016Escherichia coli from pigs in BelgiumPrimarily Belgium wikipedia.org
mcr-32017Escherichia coli from pigs in ChinaWidespread (over 20 countries) nccid.caoup.com
mcr-42017Salmonella enterica and Escherichia coli from pigs in Belgium and ItalySeveral European countries wikipedia.org
mcr-52017Salmonella Paratyphi B from a human in GermanyMultiple continents (over 15 countries) oup.com
mcr-62018Moraxella pluranimalium from a pig in the UKUnited Kingdom oup.com
mcr-72018Klebsiella pneumoniae from a chicken in ChinaScattered distribution oup.com
mcr-82018Klebsiella pneumoniae from a chicken in ChinaAsia oup.com
mcr-92019Salmonella Typhimurium from a human in the USAGlobal (over 40 countries) oup.com
mcr-102020Enterobacter roggenkampii from a human in ChinaReported in Asia

Role of MCR Enzymes as Phosphoethanolamine Transferases

The mcr genes encode a family of enzymes known as phosphoethanolamine (PEtN) transferases. nih.govfrontiersin.orgmcmaster.ca These enzymes catalyze the addition of a PEtN moiety to the lipid A component of the bacterial outer membrane's lipopolysaccharide (LPS). oup.comfrontiersin.orgasm.org The primary mechanism of action for colistin involves an electrostatic interaction between the positively charged antibiotic and the negatively charged phosphate (B84403) groups of lipid A. mdpi.com By adding the positively charged PEtN group, MCR enzymes modify the net charge of lipid A, reducing its affinity for colistin and thereby conferring resistance. nih.govoup.comasm.org This target site modification is a highly effective resistance strategy. wikipedia.org

Horizontal Gene Transfer and Global Dissemination of mcr Genes

A critical feature of mcr genes is their location on mobile genetic elements, primarily plasmids. nccid.canih.gov This association with plasmids facilitates their transfer between different bacterial strains and species through a process called horizontal gene transfer (HGT). nccid.cafrontiersin.orgproquest.com Conjugation, a mechanism of HGT that involves direct cell-to-cell contact, is a major route for the dissemination of mcr-carrying plasmids. frontiersin.org Plasmids of various incompatibility groups, such as IncI2, IncX4, and IncHI2, have been frequently associated with the spread of mcr-1. frontiersin.org

The global dissemination of mcr genes is a significant public health concern, as it allows for the rapid spread of colistin resistance among clinically important pathogens. researchgate.netamr-insights.eu The movement of these genes is not confined to clinical settings but also occurs in agricultural environments, where the use of colistin in livestock has likely contributed to the selection and spread of mcr-positive bacteria. nih.gov The presence of mcr genes in bacteria from food animals, raw meat, and environmental samples underscores the interconnectedness of human, animal, and environmental health in the context of antimicrobial resistance. nccid.cafrontiersin.org In some instances, the mcr-1 gene has also been found integrated into the bacterial chromosome, often within a transposon, which can also contribute to its dissemination. frontiersin.org

Heteroresistance Phenomena and Mechanisms

Colistin heteroresistance is a phenomenon where a bacterial population, which appears susceptible to colistin by standard testing methods, contains a subpopulation of resistant cells. frontiersin.orgjidc.org This resistant subpopulation can grow in the presence of colistin concentrations that would inhibit the growth of the majority of the bacterial population. frontiersin.org Heteroresistance can lead to treatment failure, as the resistant subpopulation can be selected for and proliferate during colistin therapy. asm.org

The mechanisms underlying colistin heteroresistance are complex and can involve transient modifications of the bacterial cell. In some Gram-negative bacteria, heteroresistance is associated with the activation of two-component regulatory systems like PmrAB and PhoPQ. asm.orgnih.gov These systems can upregulate the expression of genes involved in LPS modification, leading to the addition of L-aminoarabinose (L-Ara4N) or phosphoethanolamine (PEtN) to lipid A, similar to the mechanisms of stable resistance. asm.org Other proposed mechanisms include the overexpression of efflux pumps and biofilm formation. nih.gov The detection of heteroresistance can be challenging with routine susceptibility testing methods, often requiring more specialized techniques like population analysis profiling. jidc.orgnih.gov

Resistance Development in Specific Gram-Negative Bacterial Species

Pseudomonas aeruginosa

Resistance to colistin in Pseudomonas aeruginosa is a growing clinical concern, particularly in the context of treating multidrug-resistant infections. frontiersin.orgasm.org The primary mechanism of acquired resistance in this species involves modifications to the lipid A portion of LPS. mdpi.com This is typically achieved through the addition of L-Ara4N to the phosphate groups of lipid A. mdpi.commicrobiologyresearch.org This modification is regulated by a complex network of at least five two-component systems, including PmrA/PmrB, PhoP/PhoQ, ParR/ParS, CprR/CprS, and ColR/ColS. mdpi.com Mutations in the genes encoding these regulatory systems, particularly pmrB and phoQ, can lead to the constitutive upregulation of the arnBCADTEF operon, which is responsible for the synthesis and transfer of L-Ara4N to lipid A. mdpi.commicrobiologyresearch.org While less common, the acquisition of mcr genes, such as mcr-1, has also been reported in P. aeruginosa and can contribute to colistin resistance through the addition of PEtN to lipid A. nih.govfrontiersin.org Mutations in genes like oprH have also been observed, particularly in biofilm-grown populations. asm.org

Acinetobacter baumannii

Acinetobacter baumannii is a notorious nosocomial pathogen that can rapidly develop resistance to colistin. mdpi.comasm.org Two main mechanisms of colistin resistance have been described in this species. frontiersin.org The most common mechanism involves the modification of lipid A through the addition of PEtN. mdpi.com This modification is genetically driven by mutations in the PmrAB two-component system, which lead to the overexpression of the pmrC gene, encoding a PEtN transferase. mdpi.compfmjournal.org Overexpression of another PEtN transferase gene, eptA, often triggered by the insertion of sequences like ISAba1, also contributes to resistance. mdpi.com

A more drastic mechanism of high-level colistin resistance in A. baumannii is the complete loss of LPS production. asm.org This occurs due to mutations in the genes essential for the initial steps of lipid A biosynthesis, such as lpxA, lpxC, or lpxD. mdpi.comasm.orgfrontiersin.org The loss of LPS, the primary target of colistin, renders the antibiotic ineffective. asm.org While the acquisition of mcr genes is less frequently reported in A. baumannii compared to Enterobacteriaceae, mcr-1 and mcr-4.3 have been identified in this species, contributing to resistance by encoding PEtN transferases. mdpi.com Heteroresistance to colistin is also frequently observed in A. baumannii isolates. mdpi.com

Klebsiella pneumoniae

Klebsiella pneumoniae has emerged as a significant pathogen, with colistin resistance posing a considerable therapeutic challenge. The primary mechanisms of resistance in this bacterium involve intricate modifications of the lipopolysaccharide (LPS) layer, primarily through the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. This alteration reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin molecule. frontiersin.orgasm.orgnih.gov This process is tightly regulated by a network of two-component systems.

The PhoP/PhoQ and PmrA/PmrB two-component regulatory systems are central to this resistance mechanism. frontiersin.org Mutations within the genes encoding these systems can lead to their constitutive activation, resulting in the upregulation of the pmrHFIJKLM operon, which is responsible for the synthesis and transfer of L-Ara4N to lipid A. frontiersin.org Another critical regulator is the MgrB protein, a negative feedback regulator of the PhoP/PhoQ system. frontiersin.orgnih.gov Inactivation or mutation of the mgrB gene leads to the disinhibition of PhoQ, causing the upregulation of the PhoP/PhoQ system and subsequent modification of lipid A. asm.orgfrontiersin.orgnih.gov Insertional inactivation of mgrB by various insertion sequences is a common mechanism for acquired colistin resistance. frontiersin.orgasm.org

Furthermore, the CrrAB two-component system can also contribute to colistin resistance by modulating the PmrAB system. frontiersin.org Mutations in the sensor kinase CrrB can lead to resistance, with studies showing that specific amino acid substitutions can result in high-level resistance. frontiersin.org

**Table 1: Key Genetic Determinants of Colistin Resistance in *Klebsiella pneumoniae***

Gene/System Function Role in Resistance
PhoP/PhoQ Two-component regulatory system Upregulates pmrHFIJKLM operon, leading to L-Ara4N addition to lipid A. frontiersin.org
PmrA/PmrB Two-component regulatory system Upregulates pmrHFIJKLM operon, leading to L-Ara4N addition to lipid A. frontiersin.org
MgrB Negative regulator of PhoP/PhoQ Inactivation/mutation leads to constitutive activation of PhoP/PhoQ. frontiersin.orgnih.gov
CrrAB Two-component regulatory system Modulates the PmrAB system; mutations in crrB can confer resistance. frontiersin.org
pmrHFIJKLM Operon Responsible for the synthesis and transfer of L-Ara4N to lipid A. frontiersin.orgasm.org

Escherichia coli

In Escherichia coli, resistance to colistin is primarily achieved through the modification of the lipid A component of LPS, which reduces the electrostatic interaction between the antibiotic and the bacterial outer membrane. plos.orgnih.gov This modification typically involves the addition of phosphoethanolamine (pEtN) and/or L-Ara4N to the phosphate groups of lipid A, neutralizing its negative charge. plos.org

The regulation of this modification is largely controlled by two-component systems, particularly PmrAB (also known as BasRS in E. coli). nih.gov Mutations in the genes encoding these systems, such as pmrA and pmrB, can lead to the constitutive expression of the enzymes responsible for lipid A modification. plos.org

A significant concern with E. coli is the horizontal transfer of colistin resistance via mobile genetic elements, most notably plasmids carrying the mobilized colistin resistance (mcr) genes. oup.comnih.gov These genes encode phosphoethanolamine transferases that catalyze the addition of pEtN to lipid A. plos.org The discovery of mcr-1 and subsequent variants has highlighted the potential for the rapid and widespread dissemination of colistin resistance among Enterobacteriaceae. oup.com

**Table 2: Primary Mechanisms of Colistin Resistance in *Escherichia coli***

Mechanism Description Key Genetic Elements
Lipid A Modification Addition of positively charged molecules (pEtN, L-Ara4N) to lipid A, reducing its negative charge. plos.org pmrA, pmrB, arnT, eptA plos.org
Plasmid-Mediated Resistance Horizontal transfer of genes encoding phosphoethanolamine transferases. oup.comnih.gov mcr genes (mcr-1, etc.)

Enterobacter spp.

Similar to other Enterobacteriaceae, colistin resistance in Enterobacter spp. is predominantly associated with modifications of the bacterial outer membrane's LPS. frontiersin.orgnih.gov The core mechanism involves the addition of cationic groups, such as phosphoethanolamine (pEtN) and L-Ara4N, to the lipid A moiety. frontiersin.orgnih.gov This alteration diminishes the net negative charge of the LPS, thereby weakening the binding of the positively charged colistin molecule. nih.gov

The activation of two-component regulatory systems, namely PhoPQ and PmrAB, plays a crucial role in orchestrating these modifications. dovepress.com These systems, in response to environmental cues, can upregulate the expression of operons responsible for the synthesis and transfer of pEtN and L-Ara4N. dovepress.com While mutations in phoPQ and pmrAB are known to confer colistin resistance in other Gram-negative bacteria, their precise role in Enterobacter resistance can be complex and may differ from other species. dovepress.com

In addition to lipid A modifications, efflux pumps have also been implicated in colistin resistance in the Enterobacter cloacae complex (ECC). nih.govdovepress.com The overexpression of certain efflux pumps can contribute to reduced intracellular concentrations of the antibiotic. nih.gov Furthermore, the plasmid-mediated mcr genes, particularly mcr-9, have been identified in Enterobacter species, indicating a potential for the horizontal spread of resistance. asm.org

**Table 3: Colistin Resistance Mechanisms in *Enterobacter spp.***

Resistance Mechanism Description Associated Genes/Systems
Lipid A Modification Addition of pEtN and/or L-Ara4N to lipid A. frontiersin.orgnih.gov PhoPQ, PmrAB, eptA, arn operon dovepress.com
Efflux Pumps Active removal of colistin from the bacterial cell. nih.govdovepress.com soxS, acrA dovepress.com
Plasmid-Mediated Resistance Transferable genes encoding phosphoethanolamine transferases. asm.org mcr-9 asm.org

Salmonella spp.

In Salmonella species, the primary mechanism of resistance to colistin involves the modification of the lipopolysaccharide (LPS), specifically the lipid A moiety. mdpi.com This modification reduces the affinity of the cationic colistin molecule for the bacterial outer membrane. The main alterations are the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and/or phosphoethanolamine (PEtn) to the phosphate groups of lipid A. mdpi.com

These modifications are regulated by the two-component systems PhoPQ and PmrAB. nih.gov Mutations in the pmrA and pmrB genes are a common cause of acquired colistin resistance in Salmonella. frontiersin.org Such mutations can lead to the constitutive activation of the PmrAB system, resulting in the upregulation of genes responsible for lipid A modification.

In addition to chromosomal mutations, plasmid-mediated resistance has become a significant concern in Salmonella. mdpi.com The mobilized colistin resistance (mcr) genes, which can be transferred horizontally, encode enzymes that add PEtn to lipid A. mdpi.com The presence of mcr genes on plasmids that also carry resistance determinants for other antibiotic classes further complicates treatment options. mdpi.com Interestingly, some studies suggest that the mechanism of colistin resistance in Salmonella may be serotype-dependent. frontiersin.org While some serotypes like S. Typhimurium may acquire resistance through mcr genes or pmrAB mutations, other serotypes such as S. Enteritidis may employ different, as-yet-uncharacterized mechanisms. frontiersin.org Recent research has also pointed to potential roles for mutations in proteins involved in LPS and outer membrane synthesis, as well as multidrug efflux pumps, as alternative resistance mechanisms. nih.gov

**Table 4: Mechanisms of Colistin Resistance in *Salmonella spp.***

Mechanism Description Key Genetic Determinants
LPS Modification Addition of L-Ara4N and/or PEtn to lipid A. mdpi.com pmrA, pmrB, PhoPQ system nih.govfrontiersin.org
Plasmid-Mediated Resistance Horizontal transfer of mcr genes encoding phosphoethanolamine transferases. mdpi.com mcr-1, mcr-5.1 nih.gov
Other Potential Mechanisms Mutations in genes for LPS/outer membrane synthesis and efflux pumps. nih.gov RfbN, LolB, ZraR, MdsC nih.gov

Intrinsic Resistance in Gram-Negative Bacteria (e.g., Proteus mirabilis, Serratia marcescens)

Certain Gram-negative bacteria, including Proteus mirabilis and Serratia marcescens, exhibit natural or intrinsic resistance to colistin. nih.gov This inherent resistance is not due to acquired mutations or horizontal gene transfer but is a fundamental characteristic of these species. The underlying mechanism is the constitutive modification of their lipopolysaccharide (LPS), which prevents effective binding of colistin to the outer membrane. nih.govnih.gov

In both Proteus mirabilis and Serratia marcescens, the lipid A component of their LPS is permanently modified by the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govnih.gov This modification is governed by the expression of the arnBCADTEF operon (also referred to as the pmrHFIJKLM operon). nih.govnih.gov The addition of this cationic sugar moiety neutralizes the negative charge of the phosphate groups on lipid A, thus repelling the positively charged colistin molecule and preventing its disruptive action on the cell membrane. nih.gov In P. mirabilis, in addition to L-Ara4N, there is evidence of phosphoethanolamine (pEtN) modification of lipid A. nih.gov

This constitutive expression of LPS-modifying genes means that these bacteria are inherently not susceptible to colistin, a factor that must be considered in clinical settings. spandidos-publications.comresearchgate.net

Table 5: Basis of Intrinsic Colistin Resistance

Organism Primary Mechanism Key Genetic Locus Consequence
Proteus mirabilis Constitutive modification of lipid A with L-Ara4N and pEtN. nih.govnih.gov arnBCADTEF operon nih.govnih.gov Reduced negative charge of LPS, preventing colistin binding. nih.gov
Serratia marcescens Constitutive modification of lipid A with L-Ara4N. nih.govnih.gov arnBCADTEF operon nih.govnih.gov Repulsion of cationic colistin from the outer membrane. nih.gov

Analytical Methodologies for Colistimethate Sodium and Colistin Research

Challenges in Bioanalytical Quantification of Colistimethate Sodium and Colistinresearchgate.netgoogle.comnihs.go.jptandfonline.com

Quantifying CMS and colistin (B93849) in biological samples, such as plasma and urine, is complicated by several factors:

Prodrug Instability: Colistimethate sodium is inherently unstable and undergoes hydrolysis in vivo and in vitro to form colistin and a series of partially methanesulfonated derivatives. This hydrolysis can occur during sample collection, storage, and processing, leading to inaccurate measurements and difficulties in distinguishing between the prodrug and its active forms. researchgate.netresearchgate.netmdpi.com Precautionary measures are necessary to minimize this hydrolysis during experimental procedures. researchgate.netmdpi.com

Complex Mixture: CMS is not a single compound but a mixture of chemically related entities resulting from the sulfomethylation of colistin's primary amine groups. These variations in the degree and position of sulfomethylation contribute to a complex chromatogram, making separation and identification challenging. ddl-conference.comrsu.lvresearchgate.net

Low Concentrations: Clinically relevant concentrations of colistin in biological fluids can be low, necessitating highly sensitive analytical methods. researchgate.netnih.gov

Matrix Effects: Biological matrices can contain interfering substances that affect the accuracy and precision of the analytical methods. researchgate.net

Indirect Determination: Many analytical methods for CMS rely on its indirect determination after hydrolysis to colistin, which adds an extra step and potential for variability. ddl-conference.comresearchgate.netnih.govcapes.gov.br

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of CMS and colistin due to their ability to separate complex mixtures and provide sensitive detection.

HPLC has been widely used for the determination of colistin and CMS, offering good separation capabilities.

Stationary Phases and Mobile Phases: Reversed-phase C18 columns are commonly employed. Mobile phases typically consist of a mixture of aqueous buffers (e.g., trifluoroacetic acid (TFA) or phosphate (B84403) buffers) and organic solvents such as acetonitrile (B52724) or methanol, often utilizing gradient elution to achieve optimal separation of the various CMS components and colistin. researchgate.netnih.govlongdom.orgresearchgate.netdntb.gov.uarsc.org

Detection Modes:

UV Detection: UV detection, typically at wavelengths around 210-215 nm, is a common method for CMS and colistin analysis. ddl-conference.comrsu.lvresearchgate.netnih.govresearchgate.net However, colistin exhibits weak UV absorption, which can limit sensitivity for low concentrations found in biological samples. researchgate.netnih.gov

Fluorescence Detection (FLD): HPLC coupled with fluorescence detection, often requiring pre-column derivatization, offers significantly enhanced sensitivity compared to UV detection, making it suitable for quantifying colistin in plasma. nih.govnih.govrsc.org

Separation Efficiency: Methods have been developed to achieve separation of colistin A and B, as well as different CMS components, with run times as short as 6-8 minutes. nih.govlongdom.orgrsc.org

Table 1: Representative HPLC Method Parameters for Colistin and CMS Analysis

TechniqueStationary PhaseMobile Phase CompositionDetection Wavelength (nm)Typical Run TimeReference
HPLC-UVC18Acetonitrile/Aqueous buffer (e.g., 0.05% TFA)210-2156-8 min researchgate.netnih.govlongdom.orgrsc.org
HPLC-FLDC18Acetonitrile/Water343 (Ex)/500 (Em)< 10 min rsc.org

UPLC represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and improved sensitivity due to the use of smaller particle size columns and higher operating pressures.

Applications: UPLC methods are employed for both quality control of pharmaceutical formulations and sensitive quantification in biological fluids. UPLC coupled with UV detection (UPLC-UV) is used for characterizing CMS in injectable formulations, ddl-conference.comrsu.lvresearchgate.netnih.gov while UPLC coupled with mass spectrometry (UPLC-MS/MS) is utilized for precise bioanalysis. nih.govresearchgate.net

Methodology: A typical UPLC-UV method for CMS formulations might use a Waters Acquity BEH C8 column with a mobile phase gradient of aqueous ammonium (B1175870) formate (B1220265) and methanol/acetonitrile. ddl-conference.comresearchgate.net UPLC-QToF (Quadrupole Time-of-Flight) MS has also been developed for simultaneous measurement of CMS and colistin, aiding in hydrolysis kinetics studies. researchgate.netnih.gov

Table 2: Representative UPLC Method Parameters for Colistin and CMS Analysis

TechniqueStationary PhaseMobile Phase CompositionDetectorTypical Run TimeReference
UPLC-UVWaters Acquity BEH C8 (2.1x100 mm)Gradient: 0.001 M aq. NH4Formate / Methanol:Acetonitrile (79:21)UV (214 nm)< 10 min ddl-conference.comresearchgate.net
UPLC-MS/MSWaters Acquity UPLC C18 (4.6x150 mm)Gradient elutionMS/MS< 2 min researchgate.net
UPLC-QToF MSC18Gradient elutionQToF MSNot specified researchgate.netnih.gov

Mass spectrometry (MS) coupled with liquid chromatography (LC) or UPLC offers superior sensitivity, selectivity, and specificity, making it the preferred choice for bioanalytical quantification of colistin and CMS in complex matrices.

LC-MS/MS and UPLC-MS/MS: These techniques are highly effective for the simultaneous quantification of colistin A and B, and their respective prodrugs, CMS A and B, in plasma and urine. capes.gov.brresearchgate.net They allow for detection at very low levels (nanogram per milliliter range), with reported lower limits of quantification (LLOQ) for colistin A and B in plasma as low as 24.0 ng/mL and 12.0 ng/mL, respectively. researchgate.net Multiple reaction monitoring (MRM) is commonly used for quantification, targeting specific precursor-to-product ion transitions. capes.gov.brresearchgate.net Polymyxin (B74138) B is sometimes used as an internal standard. capes.gov.br

UPLC-QToF MS: This hyphenated technique provides high-resolution mass accuracy, enabling detailed characterization of CMS components and investigation of its hydrolysis kinetics. researchgate.netnih.gov It allows for the simultaneous measurement of CMS and colistin (CS) and has been used to model the acidic hydrolysis of CMS. researchgate.netnih.gov Representative retention times for colistin B (CSB), colistin A (CSA), and CMS have been reported as approximately 3.9 min, 4.9 min, and 8.2 min, respectively. researchgate.netnih.gov

Table 3: Representative LC-MS/MS and UPLC-MS/MS Parameters for Colistin and CMS Analysis

TechniqueAnalyte(s)Sample MatrixLLOQ (ng/mL) (Colistin A/B)Internal StandardKey Transitions (m/z)Reference
UPLC-MS/MSColistin A & B, CMS A & BPlasma/Urine24.0/12.0 (plasma) 18.0/9.0 (urine)Polymyxin B1390.9→385.1 (Col A)386.2→101.0 (Col B) researchgate.net
LC-MS/MSColistin A & BPlasma/UrineNot specifiedPolymyxin B390.9→385.1 (Col A)386.2→101.0 (Col B) capes.gov.br

Spectroscopic and Electrophoretic Approaches

While chromatographic methods dominate bioanalysis, spectroscopic techniques are also employed, particularly for the analysis of pharmaceutical formulations.

Spectrophotometric methods, including derivative spectrophotometry, have been developed for the quantitative determination of colistin sulfate (B86663) in bulk drug and dosage forms.

Derivative Spectrophotometry: These methods involve measuring the first or second derivative spectra of colistin sulfate solutions. Common detection wavelengths include 298 nm and 318 nm, or 280 nm, with good linearity observed in specified concentration ranges (e.g., 800–4000 IU/mL). longdom.org These techniques can aid in purity assessment and quantitative analysis.

Spectrofluorimetric Methods: More sensitive spectroscopic approaches utilize spectrofluorimetry. These methods typically involve a reaction between colistin or CMS and a derivatizing agent, such as 2,2-dihydroxyindan-1,3-dione (ninhydrin) and phenylacetaldehyde, to form a fluorescent product. The fluorescence is then measured at specific excitation and emission wavelengths (e.g., λex = 390 nm, λem = 474 nm). While offering improved sensitivity over basic spectrophotometry, these methods are generally less sensitive than LC-MS/MS for biological fluid analysis.

Table 4: Representative Spectroscopic Method Parameters for Colistin Analysis

TechniqueAnalyte(s)Sample MatrixDetection/Measurement ParametersReference
Derivative Spectro.Colistin SulfateBulk/Dosage Forms1st/2nd derivative spectra at 298 nm and 318 nm (or 280 nm) longdom.org
SpectrofluorimetryColistin Sulfate/CMSBulk/Dosage Forms/PlasmaExcitation: 390 nm, Emission: 474 nm (after reaction with ninhydrin)

Compound Name Table

Common NameFull Chemical Name / Abbreviation
Colistimethate SodiumColistimethate sodium (CMS), Colimycin sodium methanesulfonate (B1217627)
ColistinColistin Sulfate (CS), Polymyxin E
Colistin APolymyxin E1 (CSA)
Colistin BPolymyxin E2 (CSB)
Polymyxin BPolymyxin B sulfate

Method Validation and Application of Chemometrics

Multivariate Data Analysis in Formulation Characterization

Multivariate data analysis (MVDA) techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, play a crucial role in the comprehensive characterization and quality control of pharmaceutical formulations, including those containing Colistimethate Sodium (CMS). These methods are particularly valuable when dealing with complex datasets generated from analytical techniques like Ultra-Performance Liquid Chromatography (UPLC), allowing for the identification of patterns, relationships, and predictive models that are not readily apparent through univariate analysis alone.

Principal Component Analysis (PCA) in CMS Formulation Characterization

Principal Component Analysis (PCA) is an unsupervised statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of CMS formulations, PCA is employed to analyze complex chromatographic profiles, enabling the comparison of different batches, identification of subtle variations, and detection of outliers. By transforming a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), PCA can visualize the relationships between samples.

Research has demonstrated the application of PCA for comparing multiple batches of CMS injectable formulations against a reference batch ( mdpi.com, researchgate.net, nih.gov, nih.gov). This analysis typically involves using chromatographic peak areas obtained from UPLC-UV detection. For instance, one study utilized the area ratios of 23 chromatographic peaks, normalized by a specific peak (peak_14), as input data for PCA ( researchgate.net, researchgate.net). The resulting score scatter plots (e.g., PC1 vs. PC2) allow researchers to visually assess the similarity or dissimilarity among different CMS batches, providing insights into batch-to-batch consistency and potential deviations in formulation composition ( researchgate.net, researchgate.net). PCA can also be used in conjunction with similarity and distance measures, and heatmaps, to further characterize the quality of tested CMS batches ( mdpi.com, researchgate.net, nih.gov, nih.gov). In broader pharmaceutical applications, PCA helps in understanding correlations between various powder descriptors and characterization methods, potentially reducing the number of necessary analyses ( pharmaexcipients.com).

Table 1: Conceptual Input Data for PCA in CMS Batch Comparison

Sample BatchNormalized Peak Ratio (Peak 1/Peak 14)Normalized Peak Ratio (Peak 2/Peak 14)...Normalized Peak Ratio (Peak 23/Peak 14)
Reference0.851.12...0.98
Batch b10.881.10...0.95
Batch b20.821.15...1.01
Batch b30.861.11...0.97
Batch b40.871.13...0.99
Batch b50.791.20...1.05

Note: This table illustrates the type of normalized chromatographic peak ratio data used as input for PCA. Actual values and the number of peaks would vary based on the specific chromatographic method and formulation.

Partial Least Squares (PLS) Regression in CMS Formulation Characterization

Partial Least Squares (PLS) regression is a supervised statistical method used for building predictive models when the number of predictor variables exceeds the number of observations, or when predictor variables are highly correlated. In CMS formulation characterization, PLS regression is applied for quantitative analysis and to establish relationships between analytical measurements and formulation attributes.

One significant application of PLS regression in CMS formulation analysis is the development of models to assess the total CMS amount within pharmaceutical formulations ( mdpi.com, researchgate.net, nih.gov, nih.gov, dntb.gov.ua). This is achieved by correlating spectroscopic or chromatographic data with known concentrations of CMS. For instance, a study developed 23 univariate linear regression models to measure individual CMS compounds and a single PLS regression (PLSr) model to quantify the total CMS amount in injectable formulations, validating the method over a specific concentration range ( mdpi.com, researchgate.net, nih.gov, nih.gov, dntb.gov.ua). Beyond direct quantification, PLS models can be established to identify key material attributes that influence formulation performance, such as tabletability. In this context, PLS has been used to pinpoint critical attributes like density, particle size, surface energy, work of cohesion, and wall friction, demonstrating their relevance for processes like roller compaction and direct compression ( pharmaexcipients.com). Furthermore, PLS regression, alongside PCA, is utilized in metabolomics studies related to CMS administration to interpret complex biological data and identify dose-related metabolites ( researchgate.net).

Table 2: Summary of PLS Regression Model Validation Parameters

Validation ParameterDescriptionTypical Performance for CMS Formulations
Accuracy Closeness of agreement between the true value and the measured value.High accuracy (e.g., % Recovery within 95-105%)
Repeatability Precision under the same operating conditions over a short interval (intra-assay precision).Low % Relative Standard Deviation (RSD)
Intermediate Precision Precision within the same laboratory but under different conditions (e.g., different analysts, days).Low % RSD
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Excellent linearity (e.g., R² > 0.99)
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantified.Low LOD values
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Low LOQ values
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results across variations

Note: This table outlines typical validation parameters assessed for PLS regression models used in pharmaceutical analysis, as referenced in studies involving Colistimethate Sodium formulations. Specific numerical values would be detailed in the full validation reports.

Research Findings:

A UPLC-UV methodology was developed for CMS quantitation, incorporating design of experiments for chromatographic parameter optimization. This was followed by the construction of 23 univariate linear regression models and one PLS regression (PLSr) model for total CMS assessment ( mdpi.com, researchgate.net, nih.gov, nih.gov, dntb.gov.ua).

The developed methodology allowed for the analysis of multiple CMS batches, which were then compared to a reference batch using PCA, similarity measures, and heatmaps, indicating the utility of MVDA in quality control ( mdpi.com, researchgate.net, nih.gov, nih.gov).

In a study analyzing CMS products using LC-MS, PLS-R was employed due to the higher number of variables compared to observations, aiding in the discovery of batch inconsistencies ( nih.gov).

PCA and PLS were combined to identify key material attributes influencing tabletability, demonstrating their value in predicting manufacturability of pharmaceutical formulations ( pharmaexcipients.com).

Metabolomics data from CMS administration was interpreted using both univariate and multivariate statistical approaches, including PCA and PLS regression, to understand biochemical changes and identify biomarkers ( researchgate.net).

Chemical Synthesis and Derivatization Studies

Biosynthetic Pathways of Colistin (B93849)

Colistin, the active component from which colistimethate sodium is derived, is a lipopeptide antibiotic naturally produced by bacteria of the genus Paenibacillus, most notably Paenibacillus polymyxa frontiersin.orgnih.govresearchgate.netasm.orgresearchgate.netnih.govmdpi.comwikipedia.org. The biosynthesis of colistin is a complex process that does not involve ribosomal protein synthesis; instead, it is carried out by a multienzyme system known as non-ribosomal peptide synthetase (NRPS) nih.govresearchgate.netresearchgate.netnih.govwikipedia.org. This NRPS system is encoded by a specific gene cluster within the Paenibacillus polymyxa genome nih.govnih.gov.

The production of colistin by Paenibacillus polymyxa occurs via a sophisticated non-ribosomal peptide biosynthesis pathway. This process relies on large, modular enzyme complexes that assemble the peptide chain without the direct involvement of messenger RNA or ribosomes nih.govresearchgate.netresearchgate.netnih.govwikipedia.org. The genetic machinery for colistin biosynthesis, including the NRPS gene cluster, has been characterized in Paenibacillus polymyxa nih.govnih.gov.

The NRPS system responsible for colistin biosynthesis is composed of multiple modules, each containing a distinct set of enzymatic domains. These domains work in concert to activate, modify, and link amino acids to form the final peptide structure wikipedia.orgwikipedia.org. The critical enzymatic domains involved in this process include:

Adenylation (A) domain: This domain is responsible for the specific activation of amino acids, typically via adenylation, preparing them for subsequent incorporation into the growing peptide chain wikipedia.org.

Peptidyl Carrier Protein (PCP) domain: Also known as the thiolation domain, the PCP domain binds the activated amino acid through a phosphopantetheinyl arm. This arm then swings to deliver the amino acid to the condensation domain for peptide bond formation wikipedia.orgwikipedia.org.

Epimerization (E) domain: This domain catalyzes the stereochemical inversion of amino acid residues, often converting L-amino acids to D-amino acids, which are integral to the structure and activity of colistin wikipedia.org.

Condensation (C) domain: The C domain is responsible for catalyzing the formation of peptide bonds between amino acid residues attached to adjacent PCP domains, thereby elongating the peptide chain wikipedia.orgwikipedia.org.

Thioesterase (TE) domain: Located at the C-terminal end of the NRPS assembly line, the TE domain is crucial for the final steps of cyclization and release of the completed peptide from the enzyme complex wikipedia.orgwikipedia.org.

Chemical Synthesis of Colistimethate Sodium from Colistin

Colistimethate sodium is a semi-synthetic prodrug of colistin, created through a chemical modification process. This transformation involves reacting colistin with formaldehyde (B43269) and sodium bisulfite wikipedia.orgoup.com. This reaction introduces methanesulfonate (B1217627) groups onto the primary amine residues of colistin, converting the positively charged colistin into the negatively charged colistimethate sodium wikipedia.orgoup.commdpi.comtaylorandfrancis.com. This derivatization is significant as it reduces the inherent toxicity of colistin, making it suitable for parenteral administration wikipedia.orgoup.commdpi.com.

Exploration of Colistin Derivatives and Analogs for Modified Properties

Research into colistin derivatives and analogs aims to enhance its therapeutic profile, particularly in addressing bacterial resistance and mitigating toxicity nih.govdzif.dehelmholtz-hzi.dedovepress.comacs.orgresearchgate.netmdpi.comfrontiersin.org. Studies have explored structural modifications to various parts of the colistin molecule, including the N-terminal fatty acyl chain, the linear tripeptide segment, and the cyclic heptapeptide (B1575542) core nih.govacs.orgresearchgate.net. For instance, the incorporation of unnatural amino acids has been investigated to improve activity against colistin-resistant pathogens by strengthening hydrophobic interactions within the bacterial membrane nih.govacs.org.

Another avenue of research involves developing masked forms of colistin that are activated specifically at the site of infection using chemical triggers, a strategy known as "click-to-release" technology. This approach seeks to reduce the systemic toxicity, particularly nephrotoxicity, associated with colistin administration dzif.dehelmholtz-hzi.de. Furthermore, researchers have synthesized derivatives of other compounds, such as niclosamide (B1684120), to act as colistin potentiators. Modifications to the niclosamide structure, such as replacing the nitro group with azide (B81097) or methyl ester moieties, have shown retained synergy with colistin against resistant bacteria mdpi.com.

Strategies for Purification and Isolation of Colistin Components

The purification and isolation of colistin and its individual components, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2), are essential for accurate research and quality control frontiersin.orgnih.govfao.orgnih.govnih.govgoogle.comoup.commdpi.comgoogle.comgoogle.comnih.govresearchgate.net. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the predominant technique employed for these separation and purification processes nih.govgoogle.comoup.commdpi.comgoogle.comgoogle.comnih.govresearchgate.net.

Various RP-HPLC methods have been developed, utilizing different stationary phases, such as C18 columns, and diverse mobile phase compositions. These often include mixtures of acetonitrile (B52724) and water, sometimes with the addition of acids like formic acid or buffers, to achieve separation nih.govgoogle.comoup.commdpi.comgoogle.comgoogle.comnih.govresearchgate.net. Some methods incorporate pre-column derivatization to enhance the detection sensitivity of colistin oup.commdpi.com. For example, a method using a C18 column with an isocratic mobile phase of formic acid in acetonitrile and water has been established for the separation of colistin A and B nih.gov. Additionally, strategies employing ethanol (B145695) gradients in RP-HPLC have been explored to facilitate the purification of colistin components using less toxic solvents, which is advantageous for larger-scale production google.comgoogle.com.

Table 1: Common HPLC Strategies for Colistin Purification and Analysis

TechniqueStationary PhaseMobile Phase CompositionPrimary GoalKey Reference(s)
RP-HPLCC18Acetonitrile/Water with 0.1% Formic AcidSeparation of Colistin A and B nih.gov
RP-HPLCC18Ethanol gradient in acetic acidIsolation of main component (PE1) google.comgoogle.com
RP-HPLCC18Acetonitrile/Water with formic acidQuantification of Colistins A/B and CMS A/B nih.gov
RP-HPLCC18Acetonitrile/Water (gradient)Separation of colistimethate sodium and colistin sulfate (B86663) researchgate.net
HPLCC18Acetonitrile/0.01M Phosphate (B84403) bufferMeasurement of colistin residues oup.com

Development of Mono-Component Colistin for Research Advancement

The isolation of individual colistin components, such as colistin A (also known as polymyxin (B74138) E1), to a high degree of purity is crucial for advancing research into their specific pharmacological properties and activities fao.orggoogle.comgoogle.com. Optimized chromatographic techniques, particularly RP-HPLC with ethanol gradients, have enabled the isolation of colistin A (PE1) with purities typically ranging from 90% to 98% google.comgoogle.com. These highly purified single components serve as valuable tools for detailed studies on their distinct potencies, mechanisms of action, and for establishing standardized reference materials in scientific investigations wikipedia.orgfao.orggoogle.comgoogle.com.

Table 2: Purity Achieved for Isolated Mono-Component Colistin

ComponentTypical Purity AchievedPrimary Method Used
Colistin A (PE1)94-98%RP-HPLC with ethanol gradient
Colistin A (PE1)90-95%RP-HPLC with ethanol gradient
Colistin A94-98%RP-HPLC using ethanol and acetic acid

Compound List:

Colistimethate Sodium

Colistin

Colistin A (Polymyxin E1)

Colistin B (Polymyxin E2)

Polymyxin B

Environmental Fate and Ecological Impact Research

Sources and Pathways of Colistimethate Sodium and Colistin (B93849) Introduction into the Environment

Colistimethate sodium and colistin enter the environment primarily through the extensive use of colistin in livestock as a growth promoter and for disease prevention and control, a practice dating back to the 1950s and 1960s researchgate.netethz.chfrontiersin.orgnih.govmdpi.com. Following administration to animals, large quantities of colistin are excreted via urine and feces, directly introducing the compound into agricultural soils and surrounding water bodies researchgate.netfrontiersin.orgnih.gov.

Wastewater from livestock operations and slaughterhouses, if not adequately treated, serves as a significant pathway for the dissemination of colistin and colistin-resistant bacteria into the environment frontiersin.orgfrontiersin.orgmdpi.com. Even in human medicine, where CMS is a last-resort treatment, its use contributes to environmental presence, with wastewater treatment plants (WWTPs) often acting as conduits for antibiotic residues and resistant microorganisms into aquatic ecosystems frontiersin.orgmdpi.comresearchgate.net. The application of animal manure, containing residual colistin, to agricultural fields further exacerbates its introduction into terrestrial environments ethz.ch. International food trade can also facilitate the spread of colistin-resistant bacteria, and water bodies serve as efficient routes for bacterial transmission into natural ecosystems oup.com.

Sorption and Mobility in Environmental Compartments

Adsorption and Desorption Characteristics in Soils

The behavior of colistin in soil is significantly influenced by sorption processes, which dictate its retention and potential for transport. Studies have indicated that colistin exhibits moderate adsorption affinity to various soil types, including sandy loam, sand, and loam researchgate.netnih.gov. The adsorption strength, quantified by the '1/n' parameter in adsorption models, ranged from 0.6897 to 1.3333 across these soil types, with sandy loam demonstrating the highest affinity researchgate.netnih.gov.

Table 1: Colistin Adsorption Strength in Different Soil Types

Soil TypeAdsorption Strength (1/n)Notes
Sandy loam0.6897 – 1.3333Exhibited the highest adsorption affinity.
Sand0.6897 – 1.3333
Loam0.6897 – 1.3333

Note: The range 0.6897–1.3333 applies to the three soil types tested, with sandy loam showing the highest affinity. researchgate.netnih.gov

Soil properties such as pH and organic matter content play a crucial role in regulating sorption unirioja.esmdpi.cominternational-agrophysics.org. While specific Koc values for colistin are not detailed in the provided search results, the general principle is that sorption (often quantified by Koc) influences a chemical's mobility, with lower sorption indicating higher mobility and potential for leaching into groundwater or transport via runoff carnegiescience.edumdpi.comecetoc.org. The relatively large molecular weight of colistin (2.7 kDa) may also contribute to its limited diffusion capacity in soils ethz.ch.

Irreversibility of Sorption and its Environmental Implications

A critical finding regarding colistin's interaction with soils is that its sorption is largely irreversible researchgate.netnih.gov. This irreversibility implies that once colistin binds to soil particles, it is retained within the soil matrix and is not readily released back into the soil solution. This has significant environmental implications:

Persistence: Irreversible sorption contributes to the persistence of colistin in soils, extending its environmental residence time mdpi.comresearchgate.net.

Reduced Mobility: While reducing the immediate risk of leaching to groundwater, irreversible binding means the compound remains in the soil compartment for extended periods.

Bioavailability: Although sorption can reduce bioavailability, the long-term presence of irreversibly bound colistin could still pose risks to soil microbial communities or be released through soil disturbance or weathering processes over time mdpi.comrivm.nl.

Degradation and Transformation Processes

Phototransformation Pathways in Aquatic Environments

Phototransformation, the breakdown of compounds by light, is a significant degradation pathway for pharmaceuticals in aquatic environments mdpi.comresearchgate.net. For antimicrobial peptides (AMPs), including polymyxins like colistin, phototransformation can be enhanced by the presence of dissolved organic matter (DOM) ethz.cheawag.ch. DOM can act as a photosensitizer, facilitating indirect phototransformation through the generation of reactive oxygen species (ROS), such as singlet oxygen ethz.chmdpi.comeawag.ch. Studies indicate that a fast bimolecular reaction rate constant with singlet oxygen contributes significantly to this indirect phototransformation, accounting for 15–41% of the process ethz.cheawag.ch. While specific phototransformation pathways and products for colistin are not detailed in the provided abstracts, the general mechanisms suggest that sunlight exposure in surface waters can lead to its degradation mdpi.comeawag.ch. Additionally, advanced oxidation processes, such as Ferrate (VI) oxidation, have been shown to be effective in degrading colistin in wastewater frontiersin.org.

Biotransformation and Microbial Degradation by Environmental Communities (e.g., Riverine Biofilms)

Microbial degradation is another key biological pathway for the removal of antibiotics from the environment mdpi.commdpi.com. Riverine biofilm communities have demonstrated the potential to biotransform AMPs, including colistin researchgate.netethz.cheawag.ch. In soil environments, colistin degradation has been observed to be relatively slow. For instance, in sandy loam soil, the degradation half-life of colistin applied at concentrations of 10–40 µg/g ranged from 13.2 to 29.7 days researchgate.netnih.gov.

Table 2: Colistin Degradation Half-life in Sandy Loam Soil

Soil TypeApplied ConcentrationDegradation Half-life (days)
Sandy loam10 – 40 µg/g13.2 – 29.7

Note: This indicates relatively slow degradation in this soil type. researchgate.netnih.gov

Table 3: Colistin Persistence in Soil-Feces Mixture

Mixture TypeTime PeriodRemaining Colistin
Sandy loam + broiler feces14 days25%

Note: This indicates partial degradation and persistence in a mixed environmental matrix. researchgate.netnih.gov

Degradation Half-Lives in Various Environmental Matrices

The environmental persistence of colistimethate sodium, and its active form colistin, is a critical factor in assessing its ecological risk. Studies have begun to elucidate its degradation rates in different environmental compartments, although comprehensive data across all matrices remains an area of ongoing research.

Research indicates that colistin's degradation in soil can be relatively slow. In sandy loam soil, when applied at concentrations ranging from 10 to 40 µg/g, colistin exhibited degradation half-lives between 13.2 and 29.7 days researchgate.netresearchgate.net. Further observations in a mixture of sandy loam and broiler feces under environmental conditions showed that approximately 25% of colistin remained after 14 days researchgate.netresearchgate.net. This suggests a moderate persistence in soil environments, influenced by soil type and the presence of organic matter. Data on degradation half-lives in aquatic environments, such as surface water and sediments, are less detailed in the provided literature, but the general persistence of antibiotics in these matrices is a known concern due to factors like reduced microbial activity and limited photodegradation under certain conditions mdpi.comnih.gov.

Table 1: Colistin Degradation Half-Lives in Soil

Environmental MatrixConcentration Applied (µg/g)Degradation Half-Life (days)NotesReference(s)
Sandy Loam Soil10–4013.2–29.7Degradation rate influenced by soil type and organic matter. researchgate.netresearchgate.net
Sandy Loam SoilN/A~14 days (25% remaining)In a mixture with broiler feces under environmental conditions. researchgate.netresearchgate.net

Potential for Selection and Dissemination of Colistin Resistance in Environmental Microbial Populations

The widespread use of colistin in human and veterinary medicine, coupled with its presence in environmental matrices, creates selective pressure that can drive the emergence and dissemination of colistin resistance among microbial populations researchgate.netmdpi.compaho.orgnih.gov. Environmental reservoirs, such as hospital wastewater, agricultural runoff, and animal waste, are recognized as significant sources for the introduction and spread of antibiotic-resistant bacteria and resistance genes researchgate.netmdpi.compasteur.ac.irmdpi.com.

Mechanisms of Colistin Resistance: Colistin resistance in bacteria primarily arises from modifications to the lipopolysaccharide (LPS) layer of the outer membrane. These modifications, such as the addition of phosphoethanolamine (pEtN) or 4-amino-L-arabinose (L-Ara4N) to the lipid A component, reduce the binding affinity of colistin to the bacterial surface nih.govfrontiersin.orgfrontiersin.orgnih.goveuropa.eu. Resistance can be mediated by chromosomal mutations affecting two-component systems (e.g., PmrAB, PhoPQ) or, more concerningly, by plasmid-borne genes, most notably the mcr genes (e.g., mcr-1 to mcr-10) nih.govfrontiersin.orgnih.govdzif.dewho.int.

Environmental Selection and Dissemination Pathways:

Wastewater and Effluents: Hospital wastewater and sewage treatment plant effluents can act as hotspots for colistin-resistant bacteria and the mobile colistin resistance (mcr) genes. These resistant strains and genes can then be released into surface waters and soils, potentially contaminating ecosystems mdpi.compasteur.ac.ir.

Agricultural Practices: The extensive use of colistin in animal husbandry for growth promotion and disease prevention leads to the introduction of large quantities of the antibiotic and resistant bacteria into the environment through animal excreta (urine and feces) and agricultural runoff researchgate.netmdpi.compaho.org. This creates a selective environment for resistance development in both commensal and pathogenic bacteria within animal populations and their surrounding environments.

Horizontal Gene Transfer: The mcr genes are often located on mobile genetic elements, such as plasmids, which facilitates their rapid horizontal transfer between different bacterial species and strains nih.govfrontiersin.orgnih.govdzif.de. This transfer can occur within environmental niches, allowing resistance to spread efficiently among diverse microbial communities, including those that may not have been directly exposed to colistin.

Commensal Bacteria as Reservoirs: Commensal bacteria found in various environments, including aquatic products and their associated ecosystems, can also harbor colistin resistance mechanisms. These bacteria may serve as reservoirs for resistance genes, which can then be transferred to other bacteria, including potential human pathogens mdpi.com.

Environmental Conditions: Specific environmental conditions, such as acidic pH, have been observed to enhance colistin resistance in bacteria, potentially favoring the survival and proliferation of resistant strains in certain microenvironments dzif.de.

The continuous presence of colistin or colistin-resistant bacteria in the environment, driven by agricultural and medical waste, poses a significant threat. It can lead to the selection of resistant phenotypes and the widespread dissemination of resistance genes, undermining the efficacy of colistin as a last-resort antibiotic and contributing to the broader challenge of antimicrobial resistance.

Mechanistic Studies of Colistimethate Sodium Interactions

Molecular Basis of Pharmacodynamic Synergism with Co-Administered Agents

The primary mechanism of colistin's antibacterial action is the disruption of the bacterial cell membrane. As a polycationic polypeptide, colistin (B93849) interacts electrostatically with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. patsnap.comnih.gov This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to a detergent-like effect that increases membrane permeability, causes leakage of cellular contents, and ultimately results in bactericidal cell death. patsnap.comnih.govnih.gov

This membrane-disrupting capability forms the molecular basis for its synergistic activity with other antibiotics. Even in bacteria that are considered resistant to colistin, the compound can exert a subinhibitory permeabilizing effect on the outer membrane. nih.gov This partial disruption of the membrane's integrity facilitates the entry of other co-administered antibiotics into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations than they would achieve alone. nih.gov This mechanism explains the observed synergy between colistin and several classes of antibiotics that are typically less effective against Gram-negative bacteria due to poor membrane penetration.

Research has demonstrated synergistic effects when colistin is combined with various agents, particularly those inhibiting protein and RNA synthesis. nih.gov

Co-Administered Agent ClassExample AgentsMolecular Rationale for Synergism
Protein Synthesis Inhibitors Linezolid, Rifampin, Azithromycin, Fusidic Acid, Minocycline, Aminoglycosides (Amikacin, Gentamicin, Tobramycin)Colistin-mediated membrane permeabilization allows these agents to more readily access and bind to bacterial ribosomes, inhibiting protein synthesis. nih.govnih.gov
RNA Synthesis Inhibitors RifampinIncreased intracellular concentration due to membrane disruption by colistin leads to enhanced inhibition of bacterial RNA polymerase. nih.gov
Cell Wall Synthesis Inhibitors Carbapenems (Meropenem, Imipenem), Cephalosporins (Cefoperazone, Cefotaxime, Ceftazidime), PiperacillinDisruption of the outer membrane by colistin provides easier access for these agents to the periplasmic space where they inhibit peptidoglycan synthesis. nih.gov
DNA Synthesis Inhibitors Fluoroquinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin)Facilitated entry across the compromised bacterial membrane allows for greater inhibition of DNA gyrase and topoisomerase IV. nih.gov
Metabolic Inhibitors FosfomycinIncreased uptake of fosfomycin due to colistin's effect on membrane permeability, leading to enhanced inhibition of cell wall synthesis at an earlier stage. nih.gov

Studies have shown high rates of synergy between colistin and drugs like linezolid, rifampin, azithromycin, and fusidic acid against colistin-resistant Enterobacteriaceae. nih.gov Similarly, combinations with aminoglycosides, carbapenems, and fluoroquinolones have proven effective against multidrug-resistant Klebsiella pneumoniae. nih.gov

Mechanisms of Interactions Affecting Drug Excretion and Metabolism

Colistimethate sodium is administered as an inactive prodrug which undergoes non-enzymatic hydrolysis in vivo to form colistin, the active antibacterial compound. mdpi.com The majority of a CMS dose is eliminated by the kidneys, with approximately 80% recovered unchanged in the urine. drugbank.comnih.gov The remaining portion is believed to be inactivated in tissues, though the specific mechanism remains unknown. drugbank.comnih.gov

The primary interaction affecting the excretion of colistimethate sodium involves renal function. Since CMS is cleared mainly by the kidneys, any impairment in renal function can lead to its accumulation. drugs.comglobalrph.com This creates a dangerous cycle where high serum levels of the drug can cause further kidney damage, which in turn reduces its excretion, leading to even higher, more toxic concentrations in the body. drugs.comglobalrph.com

Interactions with other drugs primarily concern their effect on renal function rather than a direct interaction with CMS excretion pathways. Co-administration of other nephrotoxic drugs can impair renal function, thereby indirectly decreasing the excretion of CMS and increasing its serum levels.

Regarding metabolism, the conversion of CMS to active colistin is a spontaneous hydrolysis process. mdpi.com Currently, there is a lack of specific research identifying co-administered agents that directly inhibit or induce this chemical conversion. The focus of drug interactions related to CMS metabolism and excretion is predominantly centered on the compound's reliance on renal clearance and the potential for co-administered nephrotoxic agents to disrupt this pathway.

Molecular Investigations into Potentiation of Toxicity Mechanisms by Co-Administered Compounds

The dose-limiting toxicities of colistimethate sodium are nephrotoxicity and neurotoxicity. researchgate.net Co-administration of certain compounds can potentiate these toxic effects through additive damage or synergistic mechanisms.

Potentiation of Nephrotoxicity: Colistin-induced nephrotoxicity is characterized by acute tubular necrosis, primarily affecting the proximal tubule cells. nih.govmjima.org Colistin is reabsorbed from the glomerular filtrate into these cells via transport systems like megalin-mediated endocytosis. nih.govresearchgate.net Intracellular accumulation is believed to be a prerequisite for its toxic effects, which may involve mitochondrial damage, oxidative stress, and apoptosis. researchgate.netresearchgate.net

Co-administration of other nephrotoxic drugs can exacerbate this damage. The molecular basis for this potentiation is generally considered an additive or synergistic insult to the renal tubules.

Co-Administered Agent ClassExample AgentsMechanism of Potentiated Nephrotoxicity
Aminoglycosides Amikacin, Gentamicin, TobramycinAdditive toxicity in the proximal tubule cells, as aminoglycosides also accumulate in these cells and induce injury. drugs.compharmacologymentor.com
Polypeptides Vancomycin, BacitracinBoth agents can cause renal injury, and their concurrent use with colistin leads to cumulative renal damage. pharmacologymentor.commedscape.compediatriconcall.com
Antifungals Amphotericin BAmphotericin B is known to cause renal vasoconstriction and direct tubular damage, adding to the nephrotoxic burden of colistin. drugbank.com
Other Nephrotoxic Agents Acyclovir, Adefovir dipivoxil, certain Cephalosporins, Nonsteroidal Anti-inflammatory Drugs (NSAIDs)These drugs can cause kidney injury through various mechanisms (e.g., crystal nephropathy, interstitial nephritis), and their use with colistin increases the overall risk of acute kidney injury. drugbank.com

Potentiation of Neurotoxicity: The neurotoxic effects of colistimethate sodium can manifest as paresthesia, dizziness, and, more severely, neuromuscular blockade leading to respiratory muscle paralysis and apnea. drugs.comnih.gov The proposed mechanism involves interference with nerve transmission at the neuromuscular junction. drugs.com

This neuromuscular blocking effect can be potentiated by drugs that act at the same site.

Co-Administered Agent ClassExample AgentsMechanism of Potentiated Neurotoxicity
Curariform Muscle Relaxants Tubocurarine, VecuroniumAdditive or synergistic blockade of acetylcholine receptors at the neuromuscular junction, increasing the risk of prolonged muscle weakness and respiratory paralysis. drugs.commedscape.com
Other Neuromuscular Blockers Succinylcholine, Gallamine, DecamethoniumThese agents also interfere with neuromuscular transmission, and their concurrent use with colistin can lead to an enhanced blocking effect. drugs.com
Other Agents Ether, Sodium CitrateThese substances are also reported to potentiate the neuromuscular blockade, though the precise molecular interactions are less defined. drugs.com

The risk of neurotoxicity is also increased in patients with impaired renal function, as reduced clearance of colistin leads to higher systemic concentrations, thereby amplifying its effect on the neuromuscular junction. drugs.comnih.gov

Q & A

Q. How can researchers mitigate publication bias when synthesizing Colistimethate Sodium clinical trial data?

  • Answer : Use funnel plots and Egger’s regression test to detect bias. Search grey literature (ClinicalTrials.gov , conference abstracts) and include non-English studies. Collaborate with the Cochrane Collaboration for unbiased meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.